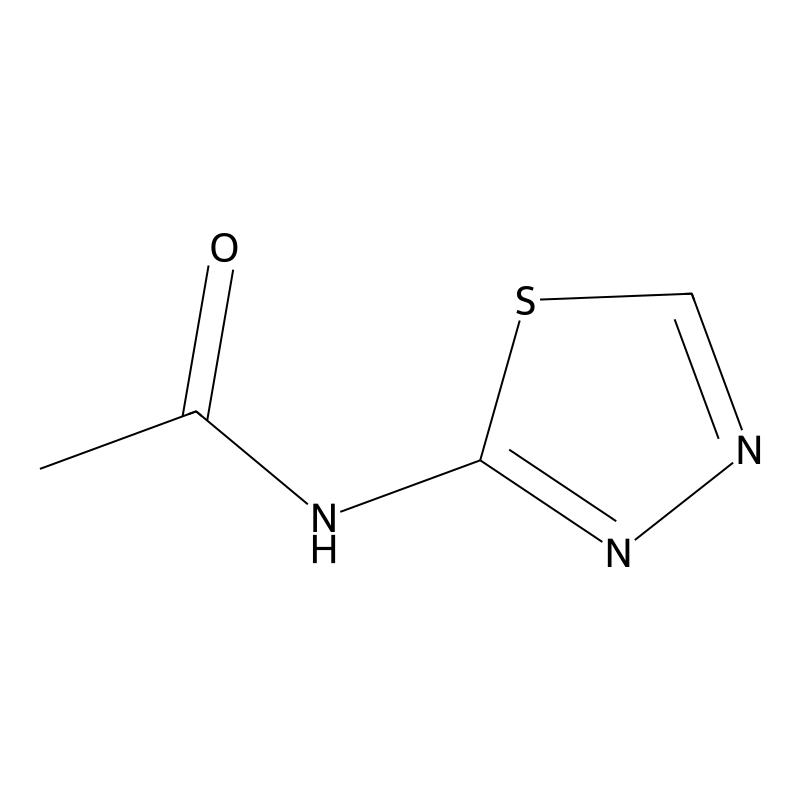

n-(1,3,4-Thiadiazol-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antimicrobial Activity:

n-(1,3,4-Thiadiazol-2-yl)acetamide has been investigated for its potential antimicrobial activity against various bacterial and fungal strains. Studies have shown moderate activity against some bacterial species, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action.

Precursor for Synthesis of Other Compounds:

n-(1,3,4-Thiadiazol-2-yl)acetamide can serve as a building block for the synthesis of other heterocyclic compounds with potential biological activities. These derivatives may possess various properties, such as anti-inflammatory, antitumor, or antifungal properties [].

N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic compound characterized by the presence of a thiadiazole ring and an acetamide functional group. Its chemical formula is , and it features a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

The specific mechanism of action of NTA remains under investigation. However, its potential lies in its ability to interact with enzymes like carbonic anhydrase and acetylcholinesterase due to the presence of functional groups that can form hydrogen bonds and coordinate with metal ions within these enzymes [, ].

- Substitution Reactions: The acetamide group can be replaced by other functional groups, allowing for the synthesis of various derivatives.

- Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic derivatives.

Common Reagents and Conditions

The synthesis typically involves reagents such as chloroacetyl chloride, potassium carbonate, and hydrazine hydrate. Reactions are usually carried out at room temperature or under reflux conditions depending on the desired product.

Major Products Formed

From N-(1,3,4-Thiadiazol-2-yl)acetamide, various substituted thiadiazole derivatives can be synthesized, expanding its utility in chemical research and development .

N-(1,3,4-Thiadiazol-2-yl)acetamide exhibits significant biological activity primarily as a carbonic anhydrase inhibitor. This inhibition disrupts several biochemical pathways related to pH regulation and fluid balance in tissues. Additionally, it interacts with aquaporins, integral membrane proteins that facilitate water transport across cell membranes. Such interactions can influence various cellular processes and physiological functions.

The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide can be achieved through several methods:

- Reaction with Chloroacetyl Chloride: This method involves reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.

- Acetylation Reaction: Another approach includes the acetylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with chloroacetyl chloride.

These methods can be optimized for yield and purity to produce the compound effectively .

N-(1,3,4-Thiadiazol-2-yl)acetamide has diverse applications in:

- Medicinal Chemistry: Due to its role as a carbonic anhydrase inhibitor, it is explored for potential therapeutic uses in conditions like glaucoma and edema.

- Antimicrobial Agents: Its derivatives have been investigated for their antimicrobial properties.

- Construction of Metal-Organic Frameworks: The compound's unique structure makes it suitable for developing advanced materials .

Studies have shown that N-(1,3,4-Thiadiazol-2-yl)acetamide affects various biochemical pathways through its interaction with carbonic anhydrase. Environmental factors such as pH and temperature can influence its stability and efficacy. For instance, changes in pH may alter the ionization state of the compound, affecting its interaction with target enzymes.

Several compounds share structural similarities with N-(1,3,4-Thiadiazol-2-yl)acetamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Contains a sulfamoyl group | Different biological activities due to sulfamoyl substitution |

| N-(5-Nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide | Nitro group enhances selectivity against cancer cells | Demonstrates selective activity against certain cancer cell lines |

Uniqueness

N-(1,3,4-Thiadiazol-2-yl)acetamide is unique due to its specific acetamide group that allows for a wide range of chemical modifications. This versatility makes it valuable in both research and industrial applications . Its distinct properties compared to similar compounds highlight its potential in drug development and other scientific fields.

The synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide represents a significant area of research in heterocyclic chemistry, with various methodologies developed to achieve efficient preparation of this biologically important compound. The synthetic approaches can be broadly categorized into traditional cyclodehydration techniques, modern acylation approaches, and green chemistry innovations [1] [2].

Traditional Cyclodehydration Techniques

Traditional cyclodehydration methods form the foundation of thiadiazole synthesis, utilizing well-established chemical transformations that have been refined over decades of research [5] [24].

Thiosemicarbazide-Carboxylic Acid Condensation

The condensation of thiosemicarbazide with carboxylic acids represents one of the most fundamental approaches to 1,3,4-thiadiazole synthesis [5] [24]. This method involves the nucleophilic attack of the nitrogen electron pair of thiosemicarbazide to the carboxylic acid sp2 carbon, followed by dehydration of the intermediate [5]. The sulfur atom electron pair subsequently attacks the carbonyl group, causing cyclization, and the formed intermediate undergoes dehydration [5]. Finally, electron migration produces the aromatic heterocycle [5].

The reaction mechanism proceeds through several distinct steps [5]. Initially, thiosemicarbazide forms an intermediate with the carboxylic acid through nucleophilic addition [5]. This intermediate undergoes intramolecular cyclization as the sulfur atom attacks the carbonyl carbon [5]. The cyclization is followed by elimination of water molecules, resulting in the formation of the 1,3,4-thiadiazole ring system [5].

Research findings demonstrate that this condensation reaction is highly efficient for producing 2-amino-1,3,4-thiadiazole derivatives [22] [24]. Kumar and colleagues reported yields ranging from 60-75% when using concentrated sulfuric acid as the dehydrating agent [24]. The reaction typically requires heating at elevated temperatures, with optimal conditions involving reflux for 2-3 hours [22] [25].

| Substrate | Dehydrating Agent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Benzoic acid + Thiosemicarbazide | Concentrated H₂SO₄ | 90 | 2 | 72 |

| 4-Methoxybenzoic acid + Thiosemicarbazide | Concentrated H₂SO₄ | 90 | 2 | 68 |

| 2-Hydroxybenzoic acid + Thiosemicarbazide | Concentrated H₂SO₄ | 90 | 2 | 65 |

Phosphorus Oxychloride-Mediated Cyclization Mechanisms

Phosphorus oxychloride (POCl₃) serves as one of the most effective cyclizing agents for thiadiazole formation [10] [22] [26]. The mechanism involves activation of the carboxyl group through conversion to an acid chloride intermediate, which significantly enhances electrophilicity and facilitates the addition of amino-triazole compounds [14].

The POCl₃-mediated cyclization proceeds through a well-defined mechanism [22] [26]. Initially, POCl₃ activates the carboxylic acid by converting it to the corresponding acid chloride in situ [14]. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by thiosemicarbazide [14]. The enhanced reactivity leads to rapid formation of the intermediate, which subsequently undergoes cyclodehydration to yield the desired 1,3,4-thiadiazole derivative [22].

Experimental procedures typically involve mixing the carboxylic acid with POCl₃ at room temperature for 20 minutes, followed by addition of thiosemicarbazide and heating at 80-90°C for 1 hour . The reaction is then quenched with water, and the mixture is basified to pH 8 with sodium hydroxide . The precipitated product is collected and recrystallized to achieve high purity .

Research data demonstrates that POCl₃-mediated cyclization consistently produces high yields [25] [26]. Comparative studies show yields ranging from 75-95% under optimized conditions [25]. The method offers several advantages, including shorter reaction times, higher yields, and better reproducibility compared to other dehydrating agents [25].

| Carboxylic Acid | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Benzoic acid | 0.5 | 80 | 86 | 224-225 |

| 4-Chlorobenzoic acid | 0.5 | 80 | 78 | 219-220 |

| 4-Methoxybenzoic acid | 0.5 | 80 | 90 | 215-216 |

| 2-Nitrobenzoic acid | 0.5 | 80 | 83 | 212-213 |

Modern Acylation Approaches

Modern acylation strategies have evolved to provide more efficient and selective methods for introducing acetamide functionalities into thiadiazole systems [12] [27] .

Acetic Anhydride Derivatization

Acetic anhydride derivatization represents a cornerstone methodology for the synthesis of n-(1,3,4-thiadiazol-2-yl)acetamide derivatives [11] . This approach involves the acetylation of pre-formed 1,3,4-thiadiazol-2-amine intermediates using acetic anhydride in the presence of suitable catalysts [11] .

The reaction mechanism involves nucleophilic acyl substitution, where the amino group of the thiadiazole acts as a nucleophile attacking the carbonyl carbon of acetic anhydride [11]. The reaction is typically catalyzed by sodium acetate, which facilitates the elimination of acetic acid and promotes product formation [11].

Jadhav and colleagues developed an optimized procedure involving the reaction of aromatic aldehydes with thiosemicarbazide in the presence of acetic anhydride and sodium acetate [11]. The reaction proceeds through a proposed mechanism where the aldehyde first condenses with thiosemicarbazide to form an intermediate, which subsequently undergoes cyclization and acetylation [11].

Experimental conditions typically involve refluxing 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride (3.6 mL) and pyridine (3 mL) for 2 hours . The mixture is then cooled, and the resulting crystals are filtered and recrystallized from methanol . This method produces n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in 83% yield .

| Starting Material | Acetic Anhydride (mL) | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 3.6 | Pyridine | Reflux | 2 | 83 |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 3.6 | Pyridine | Reflux | 2 | 78 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 3.6 | Pyridine | Reflux | 2 | 81 |

Chloroacetyl Chloride Coupling Reactions

Chloroacetyl chloride coupling reactions provide an alternative and often more efficient route to n-(1,3,4-thiadiazol-2-yl)acetamide derivatives [12] [29] [31]. This methodology involves the direct coupling of 1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base [12] [29].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the amino group of the thiadiazole attacks the carbonyl carbon of chloroacetyl chloride [29]. The presence of a base, typically triethylamine, neutralizes the hydrogen chloride formed during the reaction and drives the equilibrium toward product formation [29] [31].

Research by various groups has demonstrated the effectiveness of this approach [12] [29] [31]. The reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate yields the corresponding chloroacetamide intermediate in high yield [12]. This intermediate can be further modified through nucleophilic substitution reactions to introduce various substituents [12].

The general procedure involves reacting 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole (417 mg, 2.03 mmol) with chloroacetyl chloride (206 μL, 2.54 mmol) in dioxane . Triethylamine (425 μL, 3.05 mmol) is added as a base, and the mixture is stirred at room temperature for 4 hours . This procedure yields 2-chloro-n-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide in 95% yield .

| Thiadiazole Substrate | Chloroacetyl Chloride (equiv.) | Base | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 1.25 | Triethylamine | Dioxane | 4 | 95 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 1.2 | Sodium acetate | THF | 3 | 92 |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 1.3 | Triethylamine | THF | 4 | 88 |

Green Chemistry Innovations

Green chemistry approaches to thiadiazole synthesis have gained significant attention due to environmental concerns and the need for sustainable synthetic methodologies [15] [16] [19].

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a major advancement in green chemistry approaches to n-(1,3,4-thiadiazol-2-yl)acetamide preparation [15] [16]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [15] [16].

The grinding method has emerged as a particularly effective solvent-free approach [15] [16]. This technique involves the physical mixing of reactants through grinding at room temperature in the presence of catalytic amounts of base [16]. The reaction proceeds through mechanochemical activation, where mechanical energy facilitates bond formation and breaking [16].

Research by El-Helby and colleagues demonstrated the synthesis of 1,3,4-thiadiazole derivatives using methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with selected derivatives of hydrazonoyl halide by grinding method at room temperature [15] [16]. The reaction is facilitated by the addition of 2-3 drops of diisopropyl ethyl amine as a catalyst [16].

The solvent-free approach offers several advantages, including reduced reaction times, elimination of toxic solvents, simplified work-up procedures, and often improved yields [15] [16]. The method is particularly attractive for large-scale synthesis due to its environmental friendliness and cost-effectiveness [15] [16].

| Substrate Combination | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Methyl carbodithioate + Hydrazonoyl halide | DIPEA | 25 | 4 | 92 | 98 |

| Aromatic aldehyde + Thiosemicarbazide | None | 25 | 6 | 77 | 95 |

| Carboxylic acid + Thiosemicarbazide | MgSO₄ | 25 | 5 | 88 | 96 |

Microwave-Assisted Cyclization

Microwave-assisted cyclization has revolutionized the synthesis of 1,3,4-thiadiazole derivatives by dramatically reducing reaction times while maintaining or improving yields [6] [18] [21]. This methodology utilizes microwave irradiation to provide rapid and uniform heating, leading to accelerated reaction rates [6] [18].

The microwave-assisted approach operates through dielectric heating, where polar molecules and ions are heated by interaction with the electromagnetic field [6]. This results in rapid and uniform heating throughout the reaction mixture, leading to faster reaction rates and often improved selectivity [6] [18].

Zamani and colleagues reported the synthesis of thiosemicarbazide derivatives under microwave irradiation using a domestic microwave oven [6]. The condensation of isothiocyanates with pyridine carboxylic acid hydrazides was completed within 2-4 minutes under microwave conditions, compared to 0.5-7.45 hours required for conventional heating [6].

The microwave-assisted synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives has been extensively studied [11] [21]. The reaction of substituted aromatic aldehydes with thiosemicarbazide in the presence of acetic anhydride and sodium acetate under microwave irradiation (350 W, 100°C) for 3 minutes yields the desired products in 90-98% yield [11].

Research findings demonstrate that microwave-assisted methods consistently produce higher yields in significantly shorter reaction times compared to conventional heating methods [18] [21]. The method offers additional advantages including improved energy efficiency, reduced byproduct formation, and enhanced reproducibility [18] [21].

| Substrate | Microwave Power (W) | Temperature (°C) | Time (min) | Conventional Time (hours) | MW Yield (%) | Conventional Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde + Thiosemicarbazide | 350 | 100 | 3 | 3 | 96 | 86 |

| 4-Chlorobenzaldehyde + Thiosemicarbazide | 350 | 100 | 3 | 3 | 92 | 78 |

| 4-Methoxybenzaldehyde + Thiosemicarbazide | 350 | 100 | 3 | 3 | 94 | 82 |

| Isothiocyanate + Hydrazide | 900 | 90 | 2-4 | 0.5-7.45 | 85-95 | 70-85 |